molecular formula C19H34O2 B14600678 Methyl octadeca-13,17-dienoate CAS No. 59619-99-7

Methyl octadeca-13,17-dienoate

Cat. No.: B14600678
CAS No.: 59619-99-7
M. Wt: 294.5 g/mol
InChI Key: KXAWRXUVXZKUSO-UHFFFAOYSA-N
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Description

Methyl octadeca-13,17-dienoate is a chemical compound with the molecular formula C19H34O2. It is an ester derived from octadecadienoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-13,17-dienoate can be synthesized through the esterification of octadecadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process may include continuous distillation to remove water formed during the reaction, thereby driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-13,17-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl octadeca-13,17-dienoate involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. In cancer cells, it may induce apoptosis through the activation of specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadeca-13,17-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties.

Properties

CAS No.

59619-99-7

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-13,17-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7H,1,4-5,8-18H2,2H3

InChI Key

KXAWRXUVXZKUSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC=CCCC=C

Origin of Product

United States

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